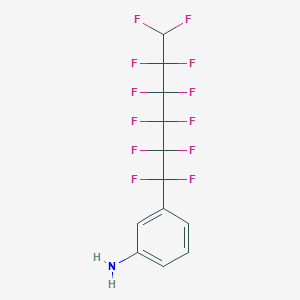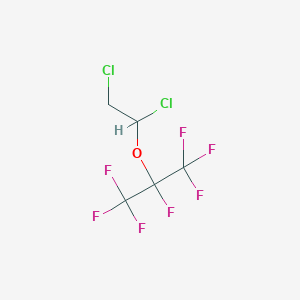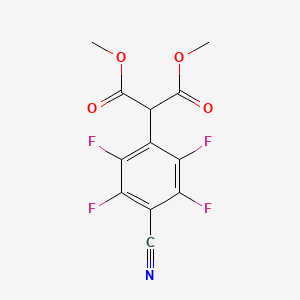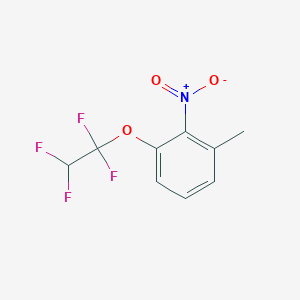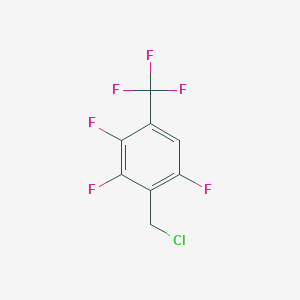
2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride; 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride, abbreviated as TFMB, is a trifluoromethylbenzyl chloride compound with a 98% purity level. It is a colorless, flammable liquid with a strong, pungent odor. TFMB is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals. In
科学研究应用
TFMB is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceutical intermediates, such as trifluoromethyl-substituted benzyl esters, which are used to synthesize drugs such as cholesterol-lowering agents and antifungal agents. TFMB is also used in the synthesis of agrochemicals, such as herbicides and insecticides.
作用机制
TFMB is a trifluoromethylbenzyl chloride compound, which means it is an alkylating agent. Alkylating agents are known to be carcinogenic and mutagenic, meaning they can cause cancer and mutations in cells. TFMB is able to react with nucleophiles, such as proteins and DNA, and can form covalent bonds with them. This can cause mutations in the proteins and DNA, which can lead to cancer and other diseases.
Biochemical and Physiological Effects
TFMB is a carcinogenic compound, meaning it can cause cancer. It can also cause mutations in cells and DNA, which can lead to genetic disorders. TFMB is also toxic to the liver, kidneys, and other organs. It can also cause skin and eye irritation.
实验室实验的优点和局限性
The advantages of using TFMB in lab experiments include its high purity level, its low cost, and its availability. It is also easy to store and handle. The limitations of using TFMB in lab experiments include its carcinogenic and mutagenic properties, its toxicity, and its flammability.
未来方向
There are many potential future directions for the use of TFMB. It could be used to synthesize new pharmaceuticals and agrochemicals, or as a starting material for the synthesis of other compounds. It could also be used to study the effects of alkylating agents on cells and DNA. Additionally, it could be used to develop new methods of synthesizing trifluoromethylbenzyl compounds.
合成方法
TFMB can be synthesized through the Friedel-Crafts alkylation of trifluoromethylbenzene with 1-chloro-2,3,6-trifluorobutane. The reaction is conducted in a solvent such as toluene and an acid catalyst such as anhydrous aluminum chloride. The yield of the reaction is typically around 90%.
属性
IUPAC Name |
2-(chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFIFPQSYHEFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)CCl)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

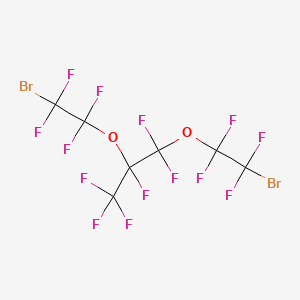
![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)

